molecular formula C17H15N3O2S B5749563 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide

2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide

Cat. No. B5749563
M. Wt: 325.4 g/mol
InChI Key: LKNVKCMPTDWXEX-UHFFFAOYSA-N
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Description

2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide is a chemical compound that has been widely used in scientific research. This compound is known for its unique properties, including its ability to inhibit certain enzymes and its potential use in drug development.

Mechanism of Action

The mechanism of action of 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide involves the inhibition of certain enzymes. This compound binds to the active site of the enzyme, preventing its normal function. This inhibition can be reversible or irreversible, depending on the specific enzyme and the concentration of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide vary depending on the specific enzyme being inhibited. Inhibition of acetylcholinesterase has been linked to improved cognitive function in patients with Alzheimer's disease. Inhibition of carbonic anhydrase has been linked to decreased intraocular pressure in patients with glaucoma. However, the inhibition of these enzymes can also have negative effects, such as the accumulation of acetylcholine in the synapse, leading to toxicity.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide in lab experiments is its ability to selectively inhibit certain enzymes. This allows researchers to study the specific effects of these enzymes in various physiological processes. However, one limitation of using this compound is its potential toxicity. Careful dosing and monitoring are required to avoid adverse effects.

Future Directions

There are several future directions for the use of 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide in scientific research. One area of interest is its potential use in drug development. The ability of this compound to selectively inhibit certain enzymes makes it a promising candidate for the development of drugs targeting these enzymes. Another area of interest is the study of the physiological effects of this compound in various disease models. Further research is needed to fully understand the potential benefits and limitations of using this compound in scientific research.
In conclusion, 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide is a compound with unique properties that has been widely used in scientific research. Its ability to selectively inhibit certain enzymes makes it a promising candidate for drug development and the study of various physiological processes. However, careful dosing and monitoring are required to avoid potential toxicity. Further research is needed to fully understand the potential benefits and limitations of using this compound in scientific research.

Synthesis Methods

The synthesis of 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide involves the reaction of 5-(4-methylphenyl)-1,3,4-oxadiazol-2-thiol with N-phenylacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine. The product is then purified by recrystallization to obtain the pure compound.

Scientific Research Applications

2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide has been extensively used in scientific research. This compound has been found to inhibit the activity of certain enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes are involved in various physiological processes, and their inhibition has been linked to several diseases, including Alzheimer's disease, glaucoma, and cancer.

properties

IUPAC Name

2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-12-7-9-13(10-8-12)16-19-20-17(22-16)23-11-15(21)18-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNVKCMPTDWXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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